molecular formula C15H20BrNO4 B6162353 (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 2349976-20-9

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No. B6162353
CAS RN: 2349976-20-9
M. Wt: 358.2
InChI Key:
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Description

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid, or 3S-4-Bromophenyl-3-t-butoxycarbonylaminobutanoic acid, is a synthetic organic compound used in scientific research. It belongs to a class of compounds known as bromophenyl amides, which are derivatives of carboxylic acids and amides. In the pharmaceutical industry, 3S-4-Bromophenyl-3-t-butoxycarbonylaminobutanoic acid is used as an intermediate in the synthesis of various drugs. In addition, it is also used in scientific research to study the mechanism of action of various compounds, as well as to investigate biochemical and physiological effects.

Scientific Research Applications

Quantum Computing

Quantum computing: is an area where this compound could be valuable. Quantum computers operate on the principles of quantum mechanics, and materials that can influence quantum states are crucial. The compound’s structure could be explored for its quantum properties, potentially contributing to the development of quantum bits (qubits) which are the fundamental units of quantum computers .

Photocatalysis

Photocatalysis: is another promising field. The compound could be used to modify the surface properties of photocatalysts like titanium dioxide (TiO2), enhancing their efficiency in utilizing visible light. This could improve the degradation of contaminants in water treatment processes and air purification systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the protection of the amine group, bromination of the phenyl group, and subsequent coupling of the protected amine with the brominated phenyl group.", "Starting Materials": [ "L-alanine", "tert-butyl carbamate", "3-bromophenylboronic acid", "copper (II) sulfate", "sodium ascorbate", "potassium carbonate", "acetic acid", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Protection of L-alanine amine group with tert-butyl carbamate in the presence of acetic acid and N,N-dimethylformamide", "Bromination of 3-bromophenylboronic acid with copper (II) sulfate and sodium ascorbate in water", "Coupling of protected L-alanine with brominated 3-bromophenylboronic acid in the presence of potassium carbonate and N,N-dimethylformamide", "Deprotection of tert-butyl carbamate with hydrochloric acid in diethyl ether" ] }

CAS RN

2349976-20-9

Molecular Formula

C15H20BrNO4

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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